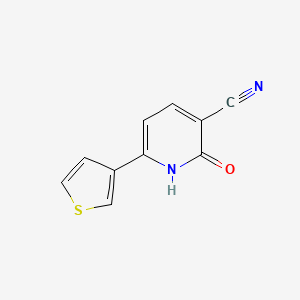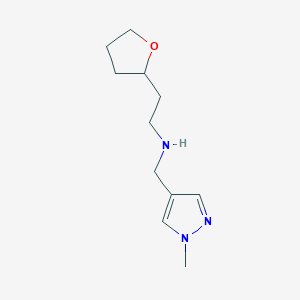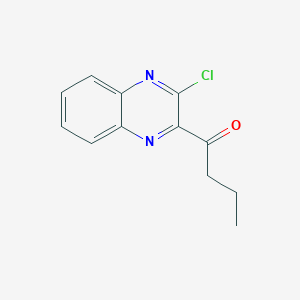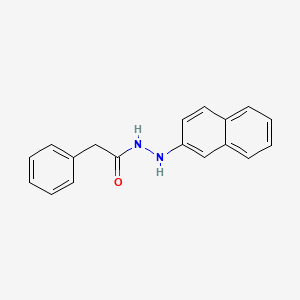
2-Oxo-6-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile is a compound that belongs to the class of nicotinonitrile derivatives It features a nicotinonitrile core substituted with a thiophene ring at the 3-position and a hydroxyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile can be achieved through a multi-step process. One common method involves the condensation of chalcones with malononitrile in the presence of ammonium acetate, followed by a Dimroth rearrangement. The reaction typically proceeds under mild conditions and yields the desired nicotinonitrile derivative in good yields .
Industrial Production Methods
Industrial production methods for 2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
化学反应分析
Types of Reactions
2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted thiophene derivatives.
科学研究应用
2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .
相似化合物的比较
Similar Compounds
- 2-Hydroxy-3-(thiophen-2-yl)nicotinonitrile
- 2-Hydroxy-4-(thiophen-3-yl)nicotinonitrile
- 2-Hydroxy-5-(thiophen-2-yl)nicotinonitrile
Uniqueness
2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the thiophene ring and the hydroxyl group can affect the compound’s electronic properties and its interaction with biological targets, making it distinct from other nicotinonitrile derivatives .
属性
分子式 |
C10H6N2OS |
|---|---|
分子量 |
202.23 g/mol |
IUPAC 名称 |
2-oxo-6-thiophen-3-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H6N2OS/c11-5-7-1-2-9(12-10(7)13)8-3-4-14-6-8/h1-4,6H,(H,12,13) |
InChI 键 |
MCKRJEQIDCIFCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1C2=CC=C(C(=O)N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)

![n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B14916241.png)


![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)

![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-N-[4-(6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B14916286.png)

![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B14916300.png)

![N-[4-(benzyloxy)phenyl]-4-methoxybenzamide](/img/structure/B14916311.png)
